molecular formula C14H19BrN2O2 B5736285 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide

1-[(5-Bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B5736285
M. Wt: 327.22 g/mol
InChI Key: HHBKGXBPYOTFIL-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide is a chemical compound that features a piperidine ring substituted with a 5-bromo-2-methoxyphenylmethyl group and a carboxamide group

Preparation Methods

The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Cyclization reactions to form the piperidine ring.

    Amidation: Introduction of the carboxamide group through amidation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(5-Bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(5-Bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(5-Bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide can be compared with similar compounds such as:

  • 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidine-4-carboxylate
  • 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidine-4-carboxylic acid

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications

Properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-19-13-3-2-12(15)8-11(13)9-17-6-4-10(5-7-17)14(16)18/h2-3,8,10H,4-7,9H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBKGXBPYOTFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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